molecular formula C6H6FNO2S B2464959 2-Methylpyridine-3-sulfonyl fluoride CAS No. 1780842-94-5

2-Methylpyridine-3-sulfonyl fluoride

Cat. No.: B2464959
CAS No.: 1780842-94-5
M. Wt: 175.18
InChI Key: XRKAKBHBSAXFLZ-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, where a methyl group is attached to the second carbon and a sulfonyl fluoride group is attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorosulfonylation of 2-methylpyridine. This process typically uses fluorosulfonyl radicals, which are generated under specific conditions to react with 2-methylpyridine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorosulfonylation reactions. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpyridine-3-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications where selective reactivity is required .

Properties

IUPAC Name

2-methylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKAKBHBSAXFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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